molecular formula C13H10F3NO3 B12342838 ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate

ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate

Cat. No.: B12342838
M. Wt: 285.22 g/mol
InChI Key: VQFRJVGSFQMCEH-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate typically involves the reaction of 2-aminobenzoic acid with 4-chlorobenzoyl chloride to form an intermediate compound. This intermediate is then reacted with hydroxylamine to produce another intermediate, which is further reacted with ethyl bromoacetate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry may enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, hydroxylated quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate
  • 2-(4-chlorophenyl)-5-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one
  • 2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(trifluoromethyl)-quinazolin-4(3H)-one

Uniqueness

Ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)7-6-17-9-5-3-4-8(13(14,15)16)10(9)11(7)18/h3-7H,2H2,1H3

InChI Key

VQFRJVGSFQMCEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC2=CC=CC(=C2C1=O)C(F)(F)F

Origin of Product

United States

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